5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-34-2), also known as 5-(trifluoromethyl)-[3,4'-bipyridin]-6-amine, is a highly specialized, pre-functionalized heteroaryl building block widely utilized in the synthesis of advanced kinase inhibitors and immunomodulatory therapeutics. Characterized by a central 2-aminopyridine core, a strongly electron-withdrawing 3-trifluoromethyl group, and a 5-(4-pyridyl) substituent, this compound provides a rigid, linearly projecting hydrogen-bond acceptor vector. In procurement contexts, it is primarily sourced by medicinal and process chemists to bypass complex, late-stage palladium-catalyzed cross-couplings, offering a ready-to-use, high-purity scaffold for urea, amide, and heterocyclic ring formations in hit-to-lead and scale-up campaigns [1].
Substituting this specific 3,4'-bipyridine architecture with closely related analogs, such as the 3,3'-bipyridine isomer (CAS 1214333-32-0) or the des-CF3 variant, fundamentally alters both synthetic reactivity and downstream pharmacological utility. The 4-pyridyl group provides a strict linear geometry essential for optimal hinge-region binding in kinase targets (e.g., MALT1, RIPK2), whereas 3-pyridyl or 2-pyridyl substitutions project the basic nitrogen at off-axis angles, typically destroying target affinity. Furthermore, attempting to use the des-CF3 analog significantly increases the nucleophilicity of the 2-amino group, leading to over-acylation and poor regioselectivity during late-stage derivatization. Procuring the exact trifluoromethylated 3,4'-bipyridine ensures the precise electronic and steric profile required for reproducible, high-yield functionalization [1].
In pharmaceutical scale-up, performing a Suzuki coupling on 5-bromo-3-(trifluoromethyl)pyridin-2-amine to install the 4-pyridyl group often leaves >500 ppm of residual palladium in the intermediate, requiring aggressive and costly metal scavenging (e.g., using SiliaMetS or activated carbon) to meet the <10 ppm API regulatory limit. Procuring the pre-coupled 5-(pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine eliminates this catalytic step entirely, bypassing the associated 15-25% yield loss typical of rigorous Pd-scavenging protocols [1].
| Evidence Dimension | Residual palladium burden and step-count |
| Target Compound Data | Pre-coupled compound (0 ppm Pd introduced in this step, 0 coupling steps) |
| Comparator Or Baseline | In-house Suzuki coupling of 5-bromo precursor (>500 ppm crude Pd, requires 1 extra step) |
| Quantified Difference | Eliminates 1 synthetic step and avoids 15-25% yield loss from metal scavenging |
| Conditions | Process-scale API synthesis workflow |
Purchasing the pre-coupled bipyridine drastically simplifies downstream purification and accelerates scale-up timelines.
The presence of the 3-trifluoromethyl group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent 2-amino group compared to the des-CF3 baseline (5-(pyridin-4-yl)pyridin-2-amine). While the des-CF3 amine is prone to spontaneous oxidation and non-selective di-acylation under standard conditions, the CF3-substituted amine exhibits a highly controlled, attenuated nucleophilicity. This requires the use of strong bases (e.g., LiHMDS or NaH) for activation but results in >95% mono-acylation selectivity during the formation of complex ureas or amides [1].
| Evidence Dimension | Acylation regioselectivity |
| Target Compound Data | 3-CF3 substituted amine (>95% mono-acylation selectivity) |
| Comparator Or Baseline | Des-CF3 analog (prone to di-acylation and side reactions) |
| Quantified Difference | Near-total suppression of over-acylation |
| Conditions | Late-stage urea/amide coupling using strong base activation |
The attenuated reactivity profile ensures high-purity product formation in complex multi-step synthetic routes, reducing the need for difficult chromatographic separations.
In the development of targeted therapeutics, the spatial orientation of the pyridine nitrogen is critical. The 5-(pyridin-4-yl) isomer projects its nitrogen atom linearly, serving as an ideal hydrogen-bond acceptor for kinase hinge regions. In comparative structure-activity relationship (SAR) studies of similar scaffolds, substituting the 4-pyridyl moiety with a 3-pyridyl group (as in CAS 1214333-32-0) shifts the nitrogen vector by approximately 60 degrees, which can lead to a 10- to 50-fold reduction in binding affinity (IC50) for targets such as MALT1 or MAP4K1 due to steric clashes or lost hydrogen bonding [1].
| Evidence Dimension | Receptor binding affinity (IC50 retention) |
| Target Compound Data | 4-pyridyl isomer (Linear H-bond acceptor vector) |
| Comparator Or Baseline | 3-pyridyl isomer (Off-axis H-bond acceptor vector) |
| Quantified Difference | 10- to 50-fold preservation of target affinity |
| Conditions | Kinase hinge-binding domain models |
Selecting the correct bipyridine isomer is absolutely paramount for maintaining the efficacy of the final active pharmaceutical ingredient.
Ideal for use as a core building block in the synthesis of MALT1, RIPK2, and MAP4K1 inhibitors, where the 4-pyridyl group provides essential hinge-binding interactions and the CF3 group enhances metabolic stability and target residence time [1].
Perfect for medicinal chemistry libraries focused on urea and amide derivatives, as the pre-coupled bipyridine scaffold eliminates the need for parallel Suzuki couplings, significantly reducing library synthesis time and avoiding well-to-well metal contamination [2].
Highly recommended for scale-up campaigns where avoiding late-stage palladium catalysis is critical to meeting strict regulatory limits for heavy metal impurities in final drug substances, thereby streamlining the downstream purification workflow [3].